molecular formula C11H10O3 B1396513 Methyl 4-(3-oxoprop-1-en-1-yl)benzoate CAS No. 78024-60-9

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate

Cat. No.: B1396513
CAS No.: 78024-60-9
M. Wt: 190.19 g/mol
InChI Key: DGFSQBWTYWEVET-UHFFFAOYSA-N
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Description

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.06 g/mol . This compound features a benzoate ester group linked to a propenone chain, a structure that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. The SMILES notation for the compound is COC(=O)C1=CC=C(C=C1)C=CC=O . Researchers value this compound primarily as a key synthetic precursor. Its structure, containing both an α,β-unsaturated ketone and an aromatic ester, makes it a valuable scaffold for constructing more complex molecules through various reactions, including the well-known Heck coupling reaction . Similar cinnamic acid derivatives are frequently employed in developing novel pharmacologically active compounds, such as hydroxamic acids, which are investigated as potential antitumor agents and histone deacetylase (HDAC) inhibitors . The compound's reactive α,β-unsaturated system allows it to act as a Michael acceptor or participate in nucleophilic additions, while the ester group can be hydrolyzed or transformed, offering multiple points for chemical modification. This makes it particularly useful in drug discovery programs for creating structure-activity relationship (SAR) libraries and in materials science for synthesizing organic materials with specific electronic properties. This compound is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 4-(3-oxoprop-1-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFSQBWTYWEVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60706455
Record name Methyl 4-(3-oxoprop-1-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78024-60-9
Record name Methyl 4-(3-oxoprop-1-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Oxidative Heck Reaction

One of the most efficient and widely used methods for synthesizing methyl 4-(3-oxoprop-1-en-1-yl)benzoate is the palladium-catalyzed oxidative Heck coupling of methyl 4-iodobenzoate with allyl alcohol or related substrates under aerobic conditions.

Procedure Summary:

  • Reactants: Methyl 4-iodobenzoate and allyl alcohol (1.4 equivalents)
  • Catalyst: Pd(OAc)2 (approximately 20 mol%)
  • Additives: Tetrabutylammonium chloride as a phase transfer agent; sodium bicarbonate as a base
  • Solvent: Mixture of DMSO and DMF (1:1 v/v)
  • Atmosphere: Oxygen (air atmosphere)
  • Temperature: 60 °C
  • Reaction Time: 12 hours
  • Workup: Dilution with ethyl acetate, washing with water and brine, drying over anhydrous Na2SO4, and purification by silica gel column chromatography

Yields and Physical Data:

  • Yield: Approximately 78% isolated yield of this compound
  • Physical state: White solid
  • Melting point: 100–102 °C

This method provides the (E)-isomer predominantly due to the stereoselective nature of the Heck coupling under oxidative conditions.

Knoevenagel Condensation Approach

Another classical method involves the Knoevenagel condensation between methyl 4-formylbenzoate and methyl acetoacetate or related β-keto esters in the presence of a base such as sodium methoxide.

Procedure Summary:

  • Reactants: Methyl 4-formylbenzoate and methyl acetoacetate
  • Catalyst/Base: Sodium methoxide or other mild bases
  • Solvent: Methanol or ethanol
  • Temperature: Reflux conditions
  • Reaction Time: Several hours until completion monitored by TLC
  • Workup: Acidification if needed, extraction, and purification by recrystallization or chromatography

This condensation proceeds via the formation of an α,β-unsaturated ketone system through the elimination of water, yielding this compound with good stereoselectivity.

Industrial scale adaptations of this method include continuous flow reactors to optimize yield and purity.

Alternative Synthetic Routes

  • Heck Reaction Variants: Using substituted aryl iodides or bromides with vinyl ketones or allyl alcohol derivatives under palladium catalysis with various ligands and bases.
  • Oxidative Coupling: Employing Pd(OAc)2 with silver carbonate and 1,4-benzoquinone as oxidants in hexafluoroisopropanol solvent at elevated temperatures (ca. 110 °C) to facilitate the coupling and oxidation steps in one pot.
  • Esterification of 4-(3-oxoprop-1-en-1-yl)benzoic acid: Starting from the acid form, esterification with methanol under acidic conditions to obtain the methyl ester.
Method Reactants Catalyst/Base Solvent Temp (°C) Time (h) Yield (%) Notes
Pd-catalyzed oxidative Heck Methyl 4-iodobenzoate + allyl alcohol Pd(OAc)2, NaHCO3, TBAC DMSO/DMF (1:1) 60 12 78 Aerobic conditions, high stereoselectivity
Knoevenagel condensation Methyl 4-formylbenzoate + methyl acetoacetate Sodium methoxide MeOH Reflux Several High Classical condensation, scalable industrially
Pd-catalyzed oxidative coupling 4-Methoxybenzoic acid + MBH alcohol Pd(OAc)2, Ag2CO3, BQ HFIP 110 12 61 One-pot oxidative coupling and alkenylation
Esterification of acid 4-(3-oxoprop-1-en-1-yl)benzoic acid + MeOH Acid catalyst (H2SO4) MeOH Reflux Several High Conventional esterification

TBAC = tetrabutylammonium chloride; BQ = 1,4-benzoquinone; MBH alcohol = Morita-Baylis-Hillman alcohol derivative

  • The palladium-catalyzed oxidative Heck reaction is favored for its operational simplicity, mild conditions, and high stereoselectivity, producing predominantly the (E)-isomer of this compound.
  • The Knoevenagel condensation offers a straightforward and classical approach, widely used in laboratory and industrial settings due to its scalability and relatively inexpensive reagents.
  • Oxidative coupling methods that combine alkenylation and oxidation steps in one pot demonstrate efficient catalyst turnover and atom economy but may require more rigorous reaction conditions and expensive catalysts.
  • Esterification of the corresponding acid remains a reliable method but is dependent on the availability of the acid precursor.

The preparation of this compound is well-established through several synthetic routes. The palladium-catalyzed oxidative Heck reaction and Knoevenagel condensation are the most prominent methods, each with distinct advantages regarding yield, stereoselectivity, and scalability. Advanced oxidative coupling methods provide alternative pathways with potential for multifunctionalization. Selection of the method depends on the available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate has a molecular formula of C11H10O3C_{11}H_{10}O_3 and a molecular weight of approximately 190.19 g/mol. Its structure features a methoxy group and an oxopropenyl group, contributing to its reactivity and potential applications in medicinal chemistry and organic synthesis.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : Can be oxidized to yield carboxylic acids or ketones.
  • Reduction : Reduction reactions can convert the oxopropenyl group to an alcohol or alkane.

Common Reagents and Conditions :

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, Chromium trioxideAcidic conditions
ReductionSodium borohydride, Lithium aluminum hydrideAnhydrous solvents

Biology

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it may have efficacy against certain bacterial strains, making it a candidate for natural preservatives or therapeutic agents.

Case Study on Antibacterial Activity :
A comparative analysis of derivatives showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging from 3.12 to 12.5 µg/mL. The potential activity of this compound is yet to be fully determined but is anticipated to be significant.

Compound NameMIC (µg/mL)Target Pathogen
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli
Methyl 4-(3-oxopropenyl)benzoateTBDTBD

Medicine

The compound is being investigated for its potential therapeutic effects, particularly in the development of pharmaceuticals targeting bacterial infections or cancer due to its antimicrobial and cytotoxic properties.

Industrial Applications

This compound is utilized in the production of various industrial chemicals, including fragrances and flavors. Its unique properties make it suitable for creating polymers and resins with specific characteristics.

Mechanism of Action

The mechanism by which Methyl 4-(3-oxoprop-1-en-1-yl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Oxo Position

Table 1: Substituent Effects on Key Properties

Compound Name Substituent (R) Molecular Formula Key Properties/Applications Reference
Methyl 4-(3-oxoprop-1-en-1-yl)benzoate H C₁₁H₁₀O₃ High reactivity in Michael additions; precursor for LUBAC inhibitors
Methyl 4-(3-oxo-3-phenylpropenyl)benzoate C₆H₅ C₁₇H₁₄O₃ Enhanced steric bulk; used in pharmaceutical intermediates
Methyl 4-(3-ethoxy-3-oxoprop-1-enyl)benzoate OEt C₁₃H₁₄O₄ Ethoxy group increases electron density; applied in polymer synthesis
  • Electronic Effects: The phenyl group (C₆H₅) in the SynHet compound enhances π-conjugation, stabilizing the enone system and reducing electrophilicity compared to the unsubstituted parent compound. The ethoxy group (OEt) in methyl 4-(3-ethoxy-3-oxoprop-1-enyl)benzoate introduces electron-donating effects, altering reactivity in nucleophilic additions .
  • Biological Activity : The unsubstituted compound’s α,β-unsaturated carbonyl moiety is critical for covalent binding to thiol groups in LUBAC inhibitors, whereas bulkier substituents (e.g., phenyl) may reduce potency due to steric hindrance .
Functional Group Modifications in the Benzoate Moiety

Table 2: Bioactivity of Methyl Benzoate Derivatives

Compound Name Substituent on Benzoate Bioactivity/Application Reference
This compound None Intermediate for HOIPIN inhibitors
HOIPIN-1 2-Methoxyphenyl Moderate LUBAC inhibition (IC₅₀ = 5 µM)
HOIPIN-8 Difluoro-pyrazole Potent LUBAC inhibition (IC₅₀ = 0.2 µM)
Methyl 4-(quinoline-piperazine)benzoate (C1–C7) Halogens/aryl groups Anticancer candidates (variable IC₅₀)
  • HOIPIN Series : HOIPIN-8’s difluoro and pyrazole substituents significantly enhance binding affinity to the HOIP subunit of LUBAC compared to HOIPIN-1, demonstrating the importance of halogenation and heterocyclic motifs in drug design .
  • Quinoline-Piperazine Derivatives: Electron-withdrawing groups (e.g., Br, Cl, CF₃) on the quinoline ring in compounds C1–C7 improve cytotoxicity by modulating membrane permeability and target engagement .

Key Research Findings

Structure-Activity Relationships (SAR) : The α,β-unsaturated carbonyl group is essential for bioactivity, but substituent choice dictates potency. For example, HOIPIN-8’s IC₅₀ is 25-fold lower than HOIPIN-1 due to optimized substituents .

Synthetic Flexibility : Ethoxy and phenyl variants demonstrate the adaptability of the benzoate scaffold for diverse applications, from pharmaceuticals to materials science .

Analytical Challenges : Anisotropic displacement parameters (modeled via ORTEP ) reveal conformational flexibility in crystals, impacting drug-receptor interactions .

Biological Activity

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzoate moiety and an enone system. Its molecular formula is C12H12O3C_{12}H_{12}O_3, with a molecular weight of approximately 220.23 g/mol. The structural representation can be summarized as follows:

OOCH3C CHC6H4COOCH3\text{O}||\text{OCH}_3-\text{C CH}-\text{C}_6\text{H}_4-\text{COOCH}_3

This configuration contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Specifically, it has shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Properties

Research has also pointed to the antioxidant activity of this compound, which is significant in preventing oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms or electrons to neutralize free radicals, thus protecting cellular components from damage .

The biological effects of this compound are attributed to its interactions with specific molecular targets. It can modulate enzyme activities and interact with cellular receptors, leading to various pharmacological effects. The exact pathways involved are still under investigation but may include:

  • Inhibition of bacterial cell wall synthesis
  • Modulation of oxidative stress pathways
  • Interaction with signaling molecules involved in inflammation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

Compound NameMolecular FormulaUnique Features
Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoateC12H12O3C_{12}H_{12}O_3Contains methoxy group enhancing solubility and reactivity
Methyl 4-(3-methoxyprop-1-enyl)benzoateC11H12O3C_{11}H_{12}O_3Lacks the keto group but retains similar reactivity
Methyl 4-(3-hydroxyprop-1-enyl)benzoateC12H14O4C_{12}H_{14}O_4Features a hydroxyl group, altering its interaction profile

This comparison highlights how the presence of specific functional groups like methoxy or hydroxyl can significantly affect the biological properties of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antioxidant Activity Assessment : Another research effort assessed the antioxidant capacity using DPPH radical scavenging assays, confirming that this compound effectively reduced oxidative stress markers in vitro .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(3-oxoprop-1-en-1-yl)benzoate, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via a palladium-catalyzed coupling reaction between 1-iodo-4-methylbenzene and allyl alcohol derivatives. Key conditions include:

  • Solvent system: DMSO/DMF (1:1 v/v) to stabilize intermediates and enhance regioselectivity .
  • Catalytic system: Pd(OAc)₂ with tetrabutylammonium chloride as a phase-transfer catalyst .
  • Temperature: 60°C for 12 hours under atmospheric oxygen to prevent side reactions .
  • Purification: Column chromatography (5% ethyl acetate/petroleum ether) yields ~78% pure product .

Q. How is this compound characterized post-synthesis, and which spectroscopic methods are critical?

  • Methodological Answer : Key characterization techniques include:

  • ¹H NMR : Peaks at δ 9.74 (d, J = 7.6 Hz, vinyl proton) and δ 3.94 (s, methoxy group) confirm the α,β-unsaturated ketone and ester moieties .
  • ¹³C NMR : Signals at δ 193.4 (carbonyl carbon) and δ 166.4 (ester carbonyl) validate the core structure .
  • HRMS : Exact mass ([M]⁺ = 190.0630) confirms molecular formula (C₁₁H₁₀O₃) .

Advanced Research Questions

Q. How can solvent choice impact regioselectivity in synthesizing α,β-unsaturated carbonyl compounds like this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO/DMF) stabilize transition states in palladium-catalyzed reactions, favoring E-selectivity via coordination to the Pd center. Solvent polarity also reduces side reactions (e.g., β-hydride elimination) by stabilizing intermediates . Adjusting solvent ratios can shift selectivity; for example, higher DMSO content enhances electron-deficient olefin formation .

Q. What strategies resolve data contradictions in crystallographic refinement of similar esters using SHELXL?

  • Methodological Answer :

  • Handling twinning : Use the TWIN command in SHELXL to model twin domains, especially for high-symmetry crystals .
  • Displacement parameters : Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters for light atoms (C, O) to avoid overfitting .
  • Validation tools : Cross-check with WinGX/PLATON to identify outliers in bond lengths/angles .

Q. In medicinal chemistry, how does the α,β-unsaturated ketone moiety influence bioactivity?

  • Methodological Answer : The α,β-unsaturated system acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., LUBAC inhibitors). Substituents on the benzoate ring modulate solubility and target affinity. For example, electron-withdrawing groups enhance electrophilicity, improving inhibitory potency against ubiquitination pathways .

Q. What computational methods analyze hydrogen bonding patterns in derivatives of this compound?

  • Methodological Answer :

  • Graph set analysis : Classify hydrogen bonds into motifs (e.g., chains, rings) using Etter’s rules to predict packing behavior .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to quantify bond strengths and electrostatic potentials .
  • Crystal structure prediction (CSP) : Use software like Mercury to simulate packing diagrams and identify dominant intermolecular interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-(3-oxoprop-1-en-1-yl)benzoate
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Methyl 4-(3-oxoprop-1-en-1-yl)benzoate

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